platinum(II)](/img/structure/B13904557.png)
cis-[(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolane](malonate)platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolaneplatinum(II): is a platinum-based coordination compound. It is known for its potential applications in medicinal chemistry, particularly in the development of anti-cancer agents. The compound features a platinum(II) center coordinated to a malonate ligand and a chiral dioxolane ligand, which imparts specific stereochemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolaneplatinum(II) typically involves the following steps:
Preparation of the Dioxolane Ligand: The chiral dioxolane ligand is synthesized from a suitable precursor, such as a diol, through a series of reactions including protection, functionalization, and deprotection steps.
Coordination to Platinum(II): The dioxolane ligand is then coordinated to a platinum(II) center using a platinum precursor such as potassium tetrachloroplatinate(II) in the presence of a suitable base.
Introduction of the Malonate Ligand: The malonate ligand is introduced through a ligand exchange reaction, where the chloride ligands on the platinum center are replaced by the malonate ligand under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The compound can undergo ligand exchange reactions where the malonate or dioxolane ligands are replaced by other ligands under specific conditions.
Oxidation and Reduction Reactions: The platinum(II) center can participate in redox reactions, potentially altering the oxidation state of the platinum and the overall reactivity of the compound.
Coordination Reactions: The compound can form coordination complexes with other metal ions or organic molecules, leading to the formation of new compounds with different properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve the use of nucleophiles or electrophiles in the presence of a suitable solvent and base.
Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: May involve reducing agents such as sodium borohydride or hydrazine.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new platinum complexes with different ligands, while oxidation or reduction reactions may result in changes to the oxidation state of the platinum center.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a precursor for the synthesis of other platinum-based coordination complexes. It serves as a model compound for studying the coordination chemistry of platinum and the reactivity of chiral ligands.
Biology and Medicine: In medicinal chemistry, cis-(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolaneplatinum(II) is investigated for its potential as an anti-cancer agent. Its ability to form stable complexes with DNA and proteins makes it a promising candidate for targeted cancer therapy.
Industry: The compound may find applications in the development of new materials with specific optical or electronic properties. Its unique coordination environment and chiral ligands make it suitable for use in catalysis and material science.
Wirkmechanismus
The mechanism of action of cis-(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolaneplatinum(II) involves its interaction with biological macromolecules such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The chiral dioxolane ligand may enhance the selectivity and binding affinity of the compound for specific molecular targets.
Vergleich Mit ähnlichen Verbindungen
Cisplatin: A widely used platinum-based anti-cancer drug with a similar mechanism of action involving DNA binding and adduct formation.
Carboplatin: Another platinum-based anti-cancer agent with a different ligand environment, offering improved side effect profiles compared to cisplatin.
Oxaliplatin: A third-generation platinum-based drug with a unique diaminocyclohexane ligand, providing enhanced efficacy against certain types of cancer.
Uniqueness: cis-(4R,5R)-4,5-bis(aminomethyl)-2-isopropyl-1,3-dioxolaneplatinum(II) is unique due to its chiral dioxolane ligand, which imparts specific stereochemical properties that can influence its reactivity and selectivity. This makes it a valuable compound for studying the effects of chirality on the biological activity of platinum-based drugs.
Eigenschaften
Molekularformel |
C11H18N2O6Pt |
|---|---|
Molekulargewicht |
469.35 g/mol |
IUPAC-Name |
[(4R,5R)-5-(azanidylmethyl)-2-propan-2-yl-1,3-dioxolan-4-yl]methylazanide;platinum(4+);propanedioate |
InChI |
InChI=1S/C8H16N2O2.C3H4O4.Pt/c1-5(2)8-11-6(3-9)7(4-10)12-8;4-2(5)1-3(6)7;/h5-10H,3-4H2,1-2H3;1H2,(H,4,5)(H,6,7);/q-2;;+4/p-2/t6-,7-;;/m1../s1 |
InChI-Schlüssel |
LPTCUYGPZMAHMM-GPJOBVNKSA-L |
Isomerische SMILES |
CC(C)C1O[C@@H]([C@H](O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |
Kanonische SMILES |
CC(C)C1OC(C(O1)C[NH-])C[NH-].C(C(=O)[O-])C(=O)[O-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


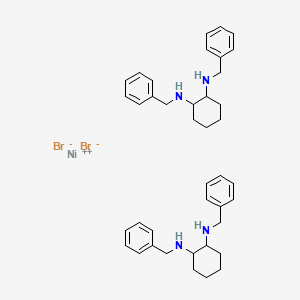

![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
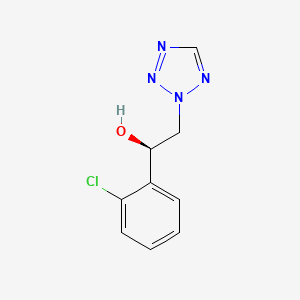
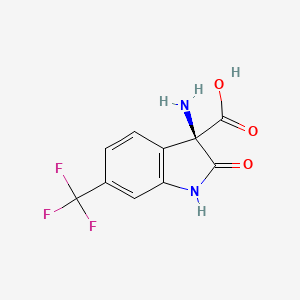
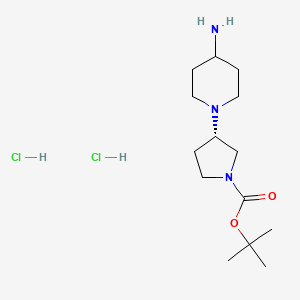
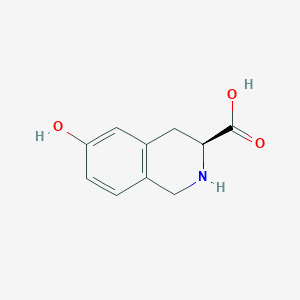

![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)
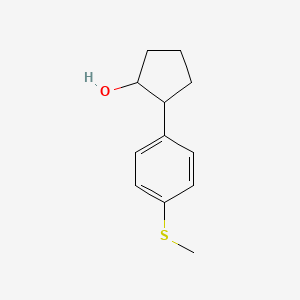
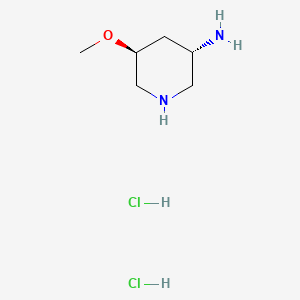
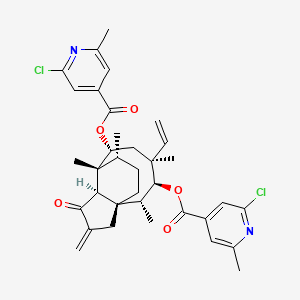

![2-Amino-3-(1-bicyclo[1.1.1]pentanyl)propan-1-ol;hydrochloride](/img/structure/B13904552.png)
